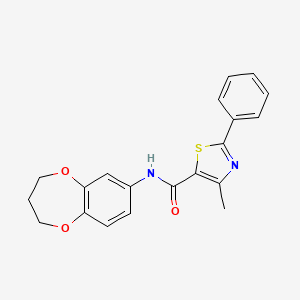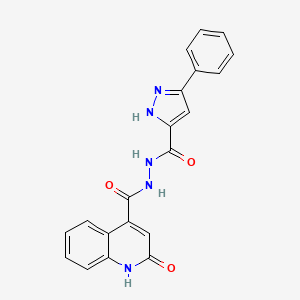
4-(3-methylbutanoyl)-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methylbutanoyl)-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound with the molecular formula C14H18N2O2. It is a derivative of quinoxalinone, which is a heterocyclic compound containing a pyrazine ring fused with a benzene ring. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture.
Wissenschaftliche Forschungsanwendungen
4-(3-methylbutanoyl)-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess various pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. In addition, it has been found to exhibit neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of 4-(3-methylbutanoyl)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it is believed to act on various targets in the central nervous system, including GABA receptors and voltage-gated calcium channels. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
4-(3-methylbutanoyl)-3,4-dihydro-2(1H)-quinoxalinone has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3-methylbutanoyl)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its potential to act as a neuroprotective agent. It has been shown to protect neurons from damage caused by oxidative stress and other neurotoxic agents. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(3-methylbutanoyl)-3,4-dihydro-2(1H)-quinoxalinone. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to identify the optimal dosage and administration route. Another area of interest is its potential as an insecticide or herbicide in agriculture. Further research is needed to determine its efficacy and safety in this application. Additionally, research on the synthesis of novel derivatives of 4-(3-methylbutanoyl)-3,4-dihydro-2(1H)-quinoxalinone may lead to the discovery of compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of 4-(3-methylbutanoyl)-3,4-dihydro-2(1H)-quinoxalinone can be achieved through several methods. One of the most common methods involves the reaction of 3-methylbutanoyl chloride with 2-aminobenzophenone in the presence of a base such as triethylamine. The resulting product is then reduced using a reducing agent such as sodium borohydride to yield 4-(3-methylbutanoyl)-3,4-dihydro-2(1H)-quinoxalinone.
Eigenschaften
IUPAC Name |
4-(3-methylbutanoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)7-13(17)15-8-12(16)14-10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEJRPCEEANZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CC(=O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone](/img/structure/B7477803.png)
![N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B7477814.png)
![N-[(2-fluorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7477818.png)


![2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide](/img/structure/B7477839.png)



![2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide](/img/structure/B7477868.png)
![N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7477871.png)

![N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B7477889.png)
